Cas no 1208077-46-6 (4-Butylthiobenzamide)

4-Butylthiobenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Butylthiobenzamide
- BS-50544
- 4-butylbenzenecarbothioamide
- SCHEMBL6889098
- AKOS006290551
- MFCD09025670
- 1208077-46-6
- 4-Butylbenzothioamide
- 4-butylbenzene-1-carbothioamide
- (4-n-Butyl)thiobenzamide, AldrichCPR
- E76400
- CS-0366583
-
- MDL: MFCD09025670
- インチ: 1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
- InChIKey: LMQJGHURUMNXOX-UHFFFAOYSA-N
- ほほえんだ: S=C(C1C=CC(=CC=1)CCCC)N
計算された属性
- せいみつぶんしりょう: 193.09252066g/mol
- どういたいしつりょう: 193.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
4-Butylthiobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-5g |
4-Butylthiobenzamide |
1208077-46-6 | 98% | 5g |
4193.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HH172-50mg |
4-Butylthiobenzamide |
1208077-46-6 | 95+% | 50mg |
153.0CNY | 2021-07-10 | |
TRC | B701575-500mg |
4-Butylthiobenzamide |
1208077-46-6 | 500mg |
$ 160.00 | 2022-06-06 | ||
abcr | AB285814-2 g |
4-Butylthiobenzamide; 98% |
1208077-46-6 | 2g |
€179.10 | 2023-06-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-5g |
4-Butylthiobenzamide |
1208077-46-6 | 98% | 5g |
4193CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056851-1g |
4-Butylthiobenzamide |
1208077-46-6 | 98% | 1g |
1316CNY | 2021-05-07 | |
abcr | AB285814-10g |
4-Butylthiobenzamide, 98%; . |
1208077-46-6 | 98% | 10g |
€551.40 | 2025-03-19 | |
Aaron | AR00HGGT-250mg |
4-Butylthiobenzamide |
1208077-46-6 | 95% | 250mg |
$35.00 | 2025-01-24 | |
A2B Chem LLC | AI13393-100mg |
4-Butylthiobenzamide |
1208077-46-6 | 95% | 100mg |
$11.00 | 2024-04-20 | |
Aaron | AR00HGGT-100mg |
4-Butylthiobenzamide |
1208077-46-6 | 95% | 100mg |
$21.00 | 2025-01-24 |
4-Butylthiobenzamide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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7. Book reviews
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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4-Butylthiobenzamideに関する追加情報
Comprehensive Overview of 4-Butylthiobenzamide (CAS No. 1208077-46-6): Properties, Applications, and Industry Insights
4-Butylthiobenzamide (CAS No. 1208077-46-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This sulfur-containing benzamide derivative features a butylthio substituent at the para position, which enhances its reactivity and potential for targeted biological interactions. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the butylthio group could yield compounds with optimized properties for specific applications.
The compound's physicochemical properties include moderate lipophilicity (logP ~3.2) and a molecular weight of 209.33 g/mol, making it suitable for drug discovery platforms. Its thioamide functional group exhibits distinctive hydrogen bonding capabilities, a feature that's being explored in protein-ligand binding studies. Current literature suggests potential applications in developing enzyme inhibitors, particularly for targets requiring sulfur-mediated interactions.
In material science, 4-Butylthiobenzamide serves as a precursor for functionalized polymers and coordination complexes. The compound's ability to chelate metal ions is being investigated for creating advanced catalytic systems. Recent patents highlight its utility in designing photoactive materials for organic electronics, aligning with the growing demand for sustainable optoelectronic components.
From a synthetic chemistry perspective, the compound demonstrates interesting reactivity patterns. The butylthio moiety can participate in radical reactions, while the amide group offers sites for nucleophilic substitution. These characteristics make it valuable for constructing molecular scaffolds in medicinal chemistry. Researchers are particularly focused on its potential in fragment-based drug design, where its moderate size and functionality could serve as an ideal chemical building block.
Quality control protocols for 4-Butylthiobenzamide typically involve HPLC purity analysis (≥98%) and spectroscopic characterization (1H/13C NMR, IR, MS). The compound shows good stability under standard storage conditions (2-8°C in inert atmosphere), though the thioamide group requires protection from prolonged exposure to strong oxidizers. These handling considerations are crucial for researchers working with this specialty chemical.
Emerging applications in green chemistry highlight the compound's role in developing eco-friendly synthetic routes. Its potential as a ligand in transition metal catalysis could contribute to more sustainable manufacturing processes. This aligns with current industry trends toward atom-efficient transformations and reduced environmental impact in chemical production.
The commercial availability of 4-Butylthiobenzamide has expanded significantly, with suppliers offering custom synthesis services and isotope-labeled versions for advanced research. Pricing structures reflect its status as a low-volume high-value chemical, with current market analysis projecting steady demand growth in the fine chemicals sector through 2025.
Safety assessments indicate that standard laboratory precautions (gloves, eye protection) are sufficient for handling this material. While comprehensive toxicological data remains limited, preliminary studies suggest low acute toxicity, consistent with structurally related benzamide compounds. Researchers are advised to consult SDS documentation for specific handling guidelines.
Future research directions for 4-Butylthiobenzamide include exploring its pharmacophore potential in neurological targets and investigating its supramolecular chemistry applications. The compound's versatility positions it as an interesting subject for computational chemistry studies, particularly in molecular docking simulations and QSAR modeling.
From an industrial perspective, process optimization for scale-up synthesis of 4-Butylthiobenzamide represents an active area of development. Recent advances in continuous flow chemistry have demonstrated potential for improving yield and purity while reducing organic solvent consumption—a critical consideration in modern process chemistry.
The intellectual property landscape surrounding 4-Butylthiobenzamide derivatives continues to evolve, with recent patent filings focusing on its incorporation into heterocyclic systems and chiral auxiliaries. This reflects broader trends in intellectual property strategy for specialty fine chemicals, where molecular modifications create new commercial opportunities.
Analytical method development for 4-Butylthiobenzamide has benefited from advancements in UHPLC techniques and mass spectrometry detection. These methods enable precise quantification in complex matrices, supporting applications in metabolite identification and impurity profiling during pharmaceutical development.
Environmental fate studies indicate that 4-Butylthiobenzamide undergoes moderate biodegradation under aerobic conditions, with photodegradation representing a significant pathway in aqueous systems. These findings inform environmental risk assessments and support the compound's classification as an environmentally compatible research chemical.
In conclusion, 4-Butylthiobenzamide (CAS No. 1208077-46-6) represents a versatile compound with growing importance across multiple scientific disciplines. Its unique combination of chemical functionality and structural adaptability ensures continued interest from researchers exploring next-generation materials and bioactive compounds. As synthetic methodologies advance and application areas expand, this compound is poised to play an increasingly significant role in innovative chemical research.
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